Dhodh-IN-3 is a chemical compound recognized as a potent inhibitor of human dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and autoimmune disorders. Dihydroorotate dehydrogenase is classified into two major classes based on structural and functional characteristics: Class 1 and Class 2. Dhodh-IN-3 specifically targets the Class 2 variant, which is membrane-bound and plays a significant role in cellular metabolism and proliferation.
Dhodh-IN-3 is classified as a small molecule inhibitor within the broader category of dihydroorotate dehydrogenase inhibitors. It is particularly noted for its selective action against human dihydroorotate dehydrogenase, distinguishing it from other inhibitors that may target different enzymes or pathways.
The synthesis of Dhodh-IN-3 involves several steps, typically including:
Dhodh-IN-3 features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The precise molecular formula and three-dimensional conformation can be elucidated using X-ray crystallography or NMR studies.
The compound has an IC50 value of approximately 261 nM against human dihydroorotate dehydrogenase, indicating its potency as an inhibitor . Structural analysis reveals that it binds effectively to the enzyme's active site, disrupting its function.
Dhodh-IN-3 primarily participates in competitive inhibition reactions with dihydroorotate dehydrogenase, where it competes with the natural substrate (dihydroorotate) for binding at the enzyme's active site.
The inhibition mechanism involves conformational changes in the enzyme upon binding of Dhodh-IN-3, which prevents the conversion of dihydroorotate to orotate. This inhibition can be quantitatively assessed using enzyme kinetics studies .
The mechanism of action for Dhodh-IN-3 involves:
Studies indicate that inhibition of dihydroorotate dehydrogenase leads to reduced levels of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting rapidly dividing cells such as those found in tumors or activated immune responses .
Dhodh-IN-3 is typically described as a solid compound at room temperature with specific melting and boiling points that can be determined through thermal analysis techniques.
The chemical properties include:
Relevant data on these properties can often be found in material safety data sheets or chemical databases .
Dhodh-IN-3 has several scientific uses:
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This reaction occurs at the inner mitochondrial membrane, where DHODH utilizes ubiquinone (CoQ) as its electron acceptor, linking pyrimidine synthesis to the mitochondrial respiratory chain through reduction of CoQ to ubiquinol (CoQH₂). The reaction proceeds as follows:
(S)-dihydroorotate + O₂ ⇌ orotate + H₂O₂ [1]
As the only mitochondrial enzyme in this pathway, DHODH occupies a critical position in cellular metabolism. Its catalytic activity generates orotate, which is subsequently converted to uridine monophosphate (UMP)—the fundamental precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, phospholipid metabolism, and protein glycosylation [1] [6]. Unlike many eukaryotes, certain pathogens like Plasmodium falciparum (malaria parasite) lack pyrimidine salvage pathways, making them absolutely dependent on DHODH for survival [3] [7]. In humans, rapidly proliferating cells—including activated lymphocytes and cancer cells—exhibit heightened reliance on de novo pyrimidine synthesis due to their increased biosynthetic demands [2] [6].
Pharmacological inhibition of DHODH represents a validated therapeutic strategy for modulating diseases driven by aberrant cell proliferation or immune dysregulation. By depleting intracellular pyrimidine pools, DHODH inhibitors selectively target cells reliant on de novo synthesis while sparing those utilizing salvage pathways. This mechanistic underpinning provides a therapeutic window observed in two primary contexts:
Immunomodulation: Resting lymphocytes utilize salvage pathways, but activated T cells require de novo pyrimidine synthesis for clonal expansion. DHODH inhibitors like leflunomide (and its active metabolite A77 1726) exploit this vulnerability, forming the basis for their use in autoimmune conditions (e.g., rheumatoid arthritis, multiple sclerosis). These compounds bind within the ubiquinone access tunnel, competitively blocking electron transfer [1] [5].
Oncology and Antimicrobial Therapy: Cancer cells—particularly those with oncogenic mutations (e.g., PTEN loss, MYC amplification)—exhibit increased DHODH expression and sensitivity to inhibition. In acute myeloid leukemia (AML), DHODH blockade reverses differentiation arrest and rapidly shuts down protein translation in leukemic stem cells [2] [6]. Similarly, in malaria, Plasmodium DHODH (PfDHODH) presents a druggable target with significant structural differences from the human enzyme, enabling selective parasite killing [3] [7].
Table 1: Clinically Explored DHODH Inhibitors and Key Characteristics
Compound | Clinical Use/Stage | Primary Indication | Mechanistic Notes |
---|---|---|---|
Leflunomide/A77 1726 | Approved | Rheumatoid Arthritis, MS | Targets ubiquinone tunnel; immunosuppressive via pyrimidine depletion in T cells [1] [5] |
Brequinar | Preclinical/Clinical trials | Cancer, Antiviral | Potent inhibitor with nanomolar affinity; explored in AML and solid tumors [1] [8] |
Olorofim | Phase III | Invasive Fungal Infections | Targets Aspergillus fumigatus DHODH; minimal human DHODH inhibition [4] |
The biological rationale for DHODH inhibition in malaria and cancer stems from distinct vulnerabilities in these diseases:
Malaria Therapeutics: Plasmodium species lack pyrimidine salvage enzymes, rendering them exquisitely sensitive to DHODH blockade. PfDHODH shares only ~30% sequence identity with human DHODH, allowing for selective inhibitor design. High-throughput screening has identified chemotypes (e.g., triazolopyrimidines) with potent, species-selective inhibition. Compounds like DSM265 (in clinical trials) demonstrate correlated enzyme/parasite activity, validating PfDHODH as a target [3] [7].
Oncology Applications: DHODH intersects with cancer biology through multiple mechanisms:
Differentiation Therapy: In AML, DHODH inhibitors override the differentiation block, forcing leukemic cells into maturation [2].
Beyond Direct Cytotoxicity: Recent work reveals DHODH’s role in immune evasion. Cancer cells with DHODH inactivation exhibit increased CD8⁺ T-cell infiltration and interferon-γ production. Combining DHODH inhibitors (e.g., brequinar) with anti-PD-1 therapy significantly enhances antitumor responses in syngeneic mouse models [8].
Table 2: Key DHODH Inhibitors in Development for Malaria and Oncology
Compound/Chemotype | Development Stage | Target Disease | Key Findings |
---|---|---|---|
DSM265 (Triazolopyrimidine) | Phase II | Malaria | Orally bioavailable; efficacy in P. falciparum mouse models [3] [7] |
BAY 2402234 | Preclinical | AML, Solid Tumors | Induces myeloid differentiation; synergistic with cytarabine [2] [8] |
Dhodh-IN-3 | Preclinical (Research) | Oncology, Infectious Disease | Potency and selectivity data under study; scaffold distinct from classical DHODHi [5] |
CHEMBL1509241 | Hit compound | Antifungal | Micromolar inhibition of AfDHODH (IC₅₀ = 16.86 μM); novel scaffold [4] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7